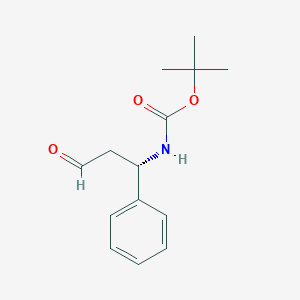

Boc-(S)-3-Amino-3-phenylpropanal

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1S)-3-oxo-1-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPCDZZHEWGTEU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Boc-(S)-3-Amino-3-phenylpropanal: Properties, Synthesis, and Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(S)-3-Amino-3-phenylpropanal, a chiral aldehyde featuring a crucial tert-butoxycarbonyl (Boc) protecting group, is a highly valued building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional structure—comprising a reactive aldehyde, a stereodefined amine, and an aromatic phenyl group—makes it an essential precursor for synthesizing a wide array of complex molecules, including beta-amino acids, peptide mimics, and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, established synthetic and purification protocols, characteristic reactivity, and analytical signatures. We delve into the causality behind experimental choices, offering field-proven insights into its handling, stability, and applications, thereby equipping researchers with the knowledge to effectively utilize this versatile reagent in their work.

Section 1: Core Molecular Attributes and Significance

This compound, systematically named (S)-tert-butyl (3-oxo-1-phenylpropyl)carbamate, is a synthetic organic compound that is not found in nature. Its significance stems from the precise arrangement of its functional groups, which offers a powerful platform for asymmetric synthesis.

-

The Aldehyde: This group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like reductive amination, Wittig reactions, and aldol condensations.

-

The (S)-Chiral Center: The defined stereochemistry at the C3 position is critical. It allows for the synthesis of enantiomerically pure target molecules, a fundamental requirement in drug development to ensure specific interaction with biological targets and minimize off-target effects.

-

The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group shields the primary amine. Its key advantage is its stability in basic and nucleophilic conditions, while being easily removable under mild acidic conditions (e.g., with trifluoroacetic acid), preventing the amine from engaging in unwanted side reactions.[1][2]

This combination makes the molecule a cornerstone in the synthesis of peptide-based therapeutics and other bioactive compounds where structural modifications can lead to enhanced efficacy and selectivity.[3][4]

Figure 2: General workflow for the synthesis and purification of the target aldehyde.

Detailed Experimental Protocol

Step 1: N-Boc Protection of L-Phenylalanine

-

Dissolve L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Perform an aqueous workup: acidify the mixture to pH 2-3 with cold 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Phenylalanine.

Causality: The use of a biphasic solvent system facilitates the reaction between the water-soluble amino acid and the organic-soluble (Boc)₂O. The base is essential to deprotonate the amino group, making it nucleophilic enough to attack the anhydride. [5] Step 2: Weinreb Amide Formation

-

Dissolve Boc-L-Phenylalanine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), HOBt (1.2 eq), and a coupling agent like EDCI (1.2 eq).

-

Add a tertiary amine base such as N-methylmorpholine (NMM) or triethylamine (TEA) (2.5 eq) dropwise at 0°C.

-

Stir the reaction at room temperature for 12 hours.

-

Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer, concentrate, and purify by flash chromatography to obtain the Weinreb amide.

Step 3: Reduction to the Aldehyde

-

Dissolve the Boc-Phe Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C under an inert atmosphere (argon).

-

Add lithium aluminum hydride (LiAlH₄, 1.1 eq) or DIBAL-H (1.2 eq) dropwise.

-

Trustworthiness Note: The Weinreb amide forms a stable chelate with the metal hydride, which prevents over-reduction to the alcohol. This chelate is stable at low temperatures and collapses to the aldehyde only upon aqueous workup.

-

-

Stir at -78°C for 1-2 hours. Monitor reaction completion by TLC.

-

Quench the reaction carefully at -78°C by slow addition of ethyl acetate, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry, and concentrate to yield the crude this compound.

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Section 4: Chemical Reactivity and Handling

The molecule's reactivity is dominated by its two primary functional groups: the aldehyde and the Boc-protected amine. Understanding their distinct reactivities is key to designing successful synthetic transformations.

Figure 3: Key reaction pathways for this compound.

-

Aldehyde Reactivity: The aldehyde is electrophilic and readily participates in nucleophilic additions. It can be reduced to the corresponding alcohol, (S)-Boc-3-Amino-3-phenylpropan-1-ol,[6] oxidized to the carboxylic acid, (S)-3-(Boc-amino)-3-phenylpropionic acid,[7] or used in C-C bond-forming reactions.

-

Boc Group Reactivity: The Boc group is stable to most bases, nucleophiles, and reductive conditions used for the aldehyde. [1]Its primary lability is to strong acid. [2]This orthogonality is the cornerstone of its utility. Deprotection is typically achieved with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane, which releases the free amine as a salt (trifluoroacetate or hydrochloride, respectively). [8][9]* Stability and Handling: As an aldehyde, the compound can be prone to racemization at the alpha-carbon (C2) under basic conditions, although this is less pronounced than in simpler aldehydes. The primary stability concern is oxidation of the aldehyde to a carboxylic acid. It is imperative to store the compound under an inert atmosphere at or below -20°C and to handle it quickly when exposed to air. [10][11]

Section 5: Analytical Characterization

Confirming the identity and purity of this compound is typically achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR (Proton NMR):

-

Aldehyde Proton (-CHO): A characteristic signal appears far downfield, typically between 9.5-9.8 ppm, as a triplet.

-

Amine Proton (-NH-): A broad singlet or doublet around 5.0-5.5 ppm.

-

Benzylic Proton (-CH(Ph)-): A multiplet around 5.1-5.3 ppm.

-

Methylene Protons (-CH₂-): Two diastereotopic protons appearing as complex multiplets between 2.7-3.0 ppm.

-

Aromatic Protons (-C₆H₅): Multiplets in the range of 7.2-7.4 ppm.

-

Boc Protons (-C(CH₃)₃): A sharp, large singlet integrating to 9 protons, typically around 1.4 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Aldehyde Carbonyl: ~201 ppm

-

Carbamate Carbonyl: ~155 ppm

-

Aromatic Carbons: 126-142 ppm

-

Boc Quaternary Carbon: ~80 ppm

-

Benzylic Carbon: ~53 ppm

-

Methylene Carbon: ~48 ppm

-

Boc Methyl Carbons: ~28 ppm

-

Protocol: Sample Preparation for NMR Analysis

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

-

Cap the tube and gently invert several times to ensure complete dissolution.

-

If required for quantitative analysis, add a known amount of an internal standard.

-

Acquire the spectrum according to the spectrometer's standard operating procedures.

Self-Validation: The presence of all expected signals with correct integrations and multiplicities, along with the absence of significant impurity peaks (e.g., a carboxylic acid proton peak >10 ppm), validates the structure and purity of the sample.

Section 6: Applications in Drug Development and Synthesis

This compound is a valuable chiral building block used in the synthesis of numerous pharmaceutical targets. Its ability to introduce a β-amino acid moiety is particularly important.

-

Peptidomimetics: It serves as a precursor to β-phenylalanine derivatives, which are incorporated into peptide sequences to increase metabolic stability (resistance to proteases) and induce specific secondary structures (e.g., helices, turns). [3][4]* Enzyme Inhibitors: The structural motif derived from this aldehyde is found in various enzyme inhibitors, including those for proteases and kinases, where the specific stereochemistry is vital for potent and selective binding.

-

Asymmetric Synthesis: It is used as a starting material for multi-step syntheses of complex chiral molecules, where the aldehyde is transformed early in the sequence, and the protected amine is revealed at a later stage for further functionalization.

Section 7: Safety and Hazard Information

It is crucial to handle this chemical with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [12][11]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [12][11]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. [13]Work in a well-ventilated area or a chemical fume hood.

References

- This compound (C007B-056869). Cenmed Enterprises. [Link]

- 135865-78-0 | this compound. BLD Pharm (German site). [Link]

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

- 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. PubChem. [Link]

- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. PubChem. [Link]

- Boc Protecting Group for Amines. Chemistry Steps. [Link]

- Dual protection of amino functions involving Boc. RSC Publishing. [Link]

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link]

- Boc-D-phenylalanine. PubChem. [Link]

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental).

- Synthesis of N-BOC amines by various routes.

- Synthesis of Library of N-t-boc Amino ester.

- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 718611-17-7|(S)-Boc-3-Amino-3-phenylpropan-1-ol|BLD Pharm [bldpharm.com]

- 7. (S)-3-(Boc-amino)-3-phenylpropionic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. 135865-78-0|this compound|BLD Pharm [bldpharm.com]

- 11. 135865-78-0|this compound|BLD Pharm [bldpharm.de]

- 12. cenmed.com [cenmed.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Characterization of (S)-tert-butyl (1-oxo-3-phenylpropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl (1-oxo-3-phenylpropan-2-yl)carbamate, commonly known as Boc-L-phenylalaninal, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its aldehyde functionality, coupled with the N-Boc protecting group, makes it a versatile intermediate for the synthesis of peptide-based drugs, enzyme inhibitors, and other complex molecular architectures. The stereochemical integrity and purity of this compound are paramount, as even minor impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final product.

This technical guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of Boc-L-phenylalaninal. As a senior application scientist, the emphasis is not merely on the procedural steps but on the underlying principles and the rationale behind experimental choices, ensuring a robust and self-validating characterization workflow.

I. Synthesis and Structural Context

The predominant synthetic route to Boc-L-phenylalaninal involves the controlled reduction of a suitable N-Boc-L-phenylalanine derivative, such as the corresponding Weinreb amide or ester. This transformation requires careful selection of reducing agents (e.g., DIBAL-H) and strict temperature control to prevent over-reduction to the alcohol.

Caption: General synthetic approach to Boc-L-phenylalaninal.

Given its synthetic origin, potential impurities could include unreacted starting material, the over-reduced alcohol (Boc-L-phenylalaninol), and enantiomeric impurities. A multi-faceted analytical approach is therefore essential for a complete purity and identity profile.

II. Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic methods provide the foundational evidence for the correct chemical structure of the synthesized compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination.

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed fingerprint of the molecule.

| Proton Assignment | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Key Insights |

| Aldehyde (CHO) | 9.5 - 9.7 | d or s | Highly deshielded proton, characteristic of an aldehyde. |

| Aromatic (C₆H₅) | 7.2 - 7.4 | m | Confirms the presence of the phenyl group. |

| NH (Carbamate) | ~5.0 | br s | Broad signal, exchangeable with D₂O. |

| α-CH | 4.3 - 4.5 | m | Adjacent to both the aldehyde and the chiral center. |

| β-CH₂ | 2.9 - 3.2 | m | Diastereotopic protons adjacent to the phenyl ring. |

| tert-Butyl (C(CH₃)₃) | 1.4 - 1.5 | s | Large singlet integrating to 9 protons, confirming the Boc group.[1] |

Expertise in Action: The broadening of NMR signals at room temperature can sometimes be observed due to conformational isomerism around the carbamate bond.[2] Variable temperature NMR studies can be employed to investigate such dynamic processes.[2]

¹³C NMR Spectroscopy: This technique confirms the carbon backbone of the molecule.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) in CDCl₃ | Key Insights |

| Aldehyde (C=O) | 200 - 205 | Very downfield signal, indicative of the aldehyde carbonyl. |

| Carbamate (C=O) | ~155 | Carbonyl of the Boc protecting group.[3] |

| Aromatic (C₆H₅) | 126 - 138 | Multiple signals for the phenyl ring carbons. |

| C(CH₃)₃ | ~80 | Quaternary carbon of the Boc group. |

| α-CH | 60 - 65 | Carbon at the chiral center. |

| β-CH₂ | 35 - 40 | Methylene carbon. |

| C(CH₃)₃ | ~28 | Methyl carbons of the Boc group. |

Protocol: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1][4]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.[4]

-

¹H NMR: Acquire with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[4]

-

¹³C NMR: A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.[4]

-

Processing: Process the data, including Fourier transformation, phase and baseline correction, and referencing to the residual solvent peak.

B. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.

-

Expected Molecular Weight: 249.1365 g/mol (for C₁₄H₁₉NO₃).[5]

-

Common Adducts (ESI+): [M+H]⁺ (m/z 250.14), [M+Na]⁺ (m/z 272.12).

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch | 3300 - 3400 | Medium, sharp |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 | Medium to strong |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong, sharp |

| C=O Stretch (Carbamate) | 1690 - 1712 | Strong, sharp[4] |

Trustworthiness Check: The presence of two distinct carbonyl stretching bands is a critical self-validating feature, confirming both the aldehyde and the carbamate functionalities.

III. Chromatographic Analysis: Assessing Purity

Chromatographic techniques are indispensable for quantifying the purity of the compound and detecting any potential impurities.

A. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse for purity analysis.

Typical HPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for moderately polar organic molecules. |

| Mobile Phase | Acetonitrile/Water gradient | Provides good separation of the main compound from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 210 nm and 254 nm | The phenyl group provides strong absorbance at 254 nm, while 210 nm is more universal for organic molecules. |

| Column Temp. | 25 °C | For reproducible retention times. |

B. Chiral HPLC for Enantiomeric Purity

For a chiral molecule intended for pharmaceutical applications, determining the enantiomeric excess (e.e.) is non-negotiable.

Expertise in Action: Chiral separations of N-protected amino acid derivatives are well-established.[6] Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin or ristocetin A, are often effective for this class of compounds.

Protocol: Chiral HPLC Analysis

-

Column Selection: Screen various chiral columns (e.g., CHIROBIOTIC® T).[6]

-

Mobile Phase Optimization: Typically, a polar organic mode (e.g., ethanol/heptane) or a reversed-phase mode is used. The mobile phase composition is optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase. Also, prepare a sample of the racemic mixture to confirm the elution order of the (S) and (R) enantiomers.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Caption: Integrated workflow for the characterization of Boc-L-phenylalaninal.

IV. Conclusion

The thorough characterization of (S)-tert-butyl (1-oxo-3-phenylpropan-2-yl)carbamate requires a synergistic application of multiple analytical techniques. NMR and mass spectrometry provide definitive structural evidence, while FT-IR offers rapid confirmation of key functional groups. Chromatographic methods, particularly reverse-phase and chiral HPLC, are crucial for accurately quantifying chemical and enantiomeric purity. By following this integrated and scientifically grounded approach, researchers and drug development professionals can ensure the quality and reliability of this vital synthetic intermediate, thereby upholding the integrity of their research and development endeavors.

References

- The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group - Benchchem.

- (S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)

- Application Notes and Protocols for the Use of BOC-L-Phenylalanine-¹³C as an Internal Standard in Mass Spectrometry - Benchchem.

- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure.

- (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)

- Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.

- tert-Butyl (S)-(1-amino-1-oxo-3-phenylpropan-2-yl)

- WO2016046843A1 - Process for the preparation of (s)-4-methyl-n-((s)-1-(((s)-4-methyl-1-((r)-2-methyloxiran-2-yl)-1-oxo pentan-2-yl) amino)-1-oxo-3-phenylpropan-2-yl.

- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern

- Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem - NIH.

- Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate | C14H19NO3 | CID 15087934 - PubChem.

- (S)-tert-Butyl(1-amino-1-oxo-3-phenylpropan-2-yl)

- (S)-tert-butyl (1-oxo-3-phenylpropan-2-yl)

- Boc-L-phenylalanine - Chem-Impex.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Facile t-BOC and FMOC Amino Acid Chiral Separ

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH.

- 1 H-NMR spectrum of N-Boc glutamic acid.

- N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1 H NMR - ChemicalBook.

- Synthesis of 15 N-labelled chiral Boc-amino acids from triflates: enantiomers of leucine and phenylalanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/P19930000011.

- A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH - Benchchem.

- Article - Semantic Scholar.

- L-Phenylalanine-N-t-Boc (¹³C₉, 97-99%)

- Supplementary Information Spontaneous co-translational peptide macrocyclization using p- cyanoacetylenephenylalanine.

- FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and...

- 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)...

- A Comparative Guide to Chiral Purity Analysis of N-Boc-dolaproine-methyl: HPLC vs. SFC - Benchchem.

- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their applic

- Boc l-phenylalanine | Sigma-Aldrich.

- Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers - RSC Publishing.

- FT-IR spectra of β-CD and t-BOC-β-CD for Entry-2 - ResearchG

- BOC-L-Phenylalanine-13C | Stable Isotope - MedchemExpress.com.

- HPLC Methods for analysis of Phenylalanine - HELIX Chrom

- N-Boc-L-phenylalanine | TRC-B661530-5G | LGC Standards.

Sources

A Comprehensive Technical Guide to the Synthesis of Boc-(S)-3-Amino-3-phenylpropanal from L-phenylalanine

Introduction: The Significance of Chiral β-Amino Aldehydes

In the landscape of modern pharmaceutical development and complex organic synthesis, chiral β-amino aldehydes are invaluable building blocks. Their stereochemically defined structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules, including protease inhibitors, peptide mimetics, and chiral catalysts. Among these, Boc-(S)-3-Amino-3-phenylpropanal, also known as Boc-L-phenylalaninal, is a particularly important intermediate derived from the naturally occurring amino acid L-phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.[1]

This in-depth technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound from L-phenylalanine. The guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the choice of reagents and reaction conditions, troubleshooting insights, and detailed characterization data.

Overall Synthetic Strategy

The synthesis of this compound from L-phenylalanine is a three-step process that begins with the protection of the amino group, followed by the formation of a Weinreb amide, and culminates in the selective reduction of this amide to the desired aldehyde. This strategy is designed to be efficient, scalable, and to preserve the stereochemical integrity of the chiral center.

Figure 1: Overall synthetic workflow from L-Phenylalanine to this compound.

Part 1: N-Terminal Protection of L-Phenylalanine

The initial and critical step in this synthesis is the protection of the primary amine of L-phenylalanine. The Boc group is an ideal choice due to its stability in a wide range of reaction conditions, including those involving organometallic reagents, and its facile removal under mild acidic conditions. The most common and efficient reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O.

Causality of Experimental Choices

-

Reagent: Di-tert-butyl dicarbonate is preferred over other Boc-introducing reagents like Boc-azide due to its higher reactivity and significantly better safety profile.[2]

-

Base and Solvent: The reaction is typically carried out in a biphasic system of water and an organic solvent like tert-butyl alcohol or dioxane. A base, such as sodium hydroxide, is required to deprotonate the amino group, rendering it nucleophilic enough to attack the carbonyl carbon of (Boc)₂O.[2][3]

-

pH Control: Maintaining a basic pH during the reaction is crucial for ensuring the amine remains deprotonated and reactive. During the work-up, the reaction mixture is acidified to protonate the carboxylate, allowing for extraction into an organic solvent.[2][3]

Experimental Protocol: Synthesis of Boc-L-Phenylalanine

This protocol is adapted from a well-established procedure in Organic Syntheses.[2]

-

Reaction Setup: In a suitable reaction vessel, dissolve L-phenylalanine (1.0 eq) in a 1M solution of sodium hydroxide (1.1 eq) in water. Add an equal volume of tert-butyl alcohol.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.0 eq) dropwise. The reaction is exothermic, and the temperature may rise. Maintain the reaction temperature below 40°C.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of L-phenylalanine.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the tert-butyl alcohol.

-

Wash the remaining aqueous solution with a non-polar solvent like pentane or hexane to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold 1M solution of potassium hydrogen sulfate or citric acid. The product will precipitate as a white solid.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[4]

-

| Parameter | Value |

| Starting Material | L-Phenylalanine |

| Key Reagent | Di-tert-butyl dicarbonate |

| Solvent | Water/tert-Butyl Alcohol |

| Typical Yield | 85-95% |

| Purity | >98% after recrystallization |

Table 1: Summary of the Boc protection of L-Phenylalanine.

Part 2: Formation of the Weinreb Amide

The conversion of the carboxylic acid of Boc-L-phenylalanine to a Weinreb amide (N-methoxy-N-methylamide) is a key strategic step. The Weinreb amide is an excellent precursor to aldehydes because the tetrahedral intermediate formed upon nucleophilic attack by a hydride reagent is stabilized by chelation to the methoxy group, preventing over-reduction to the alcohol.[5]

Causality of Experimental Choices

-

Coupling Agents: Standard peptide coupling reagents are employed to activate the carboxylic acid. A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[6][7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable HOBt-ester, minimizing the risk of racemization.[8]

-

Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is added to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine and to facilitate the coupling reaction.

-

Solvent: Anhydrous polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.

Figure 2: Reaction pathway for Weinreb amide formation.

Experimental Protocol: Synthesis of Boc-L-Phenylalanine Weinreb Amide

-

Reaction Setup: Dissolve Boc-L-phenylalanine (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the mixture to 0°C in an ice bath and add DIPEA (2.5 eq) dropwise.

-

Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by TLC.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with a cold 1M HCl solution, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically an oil or a low-melting solid and can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[3]

| Parameter | Value |

| Starting Material | Boc-L-Phenylalanine |

| Key Reagents | EDC, HOBt, N,O-dimethylhydroxylamine HCl |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Typical Yield | 75-90% |

| Purity | >97% after chromatography |

Table 2: Summary of the Weinreb Amide Formation.

Part 3: Selective Reduction to this compound

The final step is the selective reduction of the Weinreb amide to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. It is a powerful reducing agent, but at low temperatures, the reaction can be stopped at the aldehyde stage due to the stability of the chelated tetrahedral intermediate.[9][10]

Causality of Experimental Choices

-

Reducing Agent: DIBAL-H is a bulky and electrophilic reducing agent, which allows for the selective reduction of the Weinreb amide to the aldehyde without reducing other functional groups that might be present.[9][10]

-

Temperature: Maintaining a very low temperature (typically -78°C, a dry ice/acetone bath) is absolutely critical. At higher temperatures, the tetrahedral intermediate is unstable and can break down, leading to the formation of the aldehyde, which would then be further reduced by excess DIBAL-H to the corresponding alcohol.[11][12]

-

Work-up: The work-up procedure is crucial for isolating the aldehyde and preventing over-reduction. The reaction is quenched at low temperature with a proton source like methanol to destroy excess DIBAL-H. The aluminum salts that are formed can be difficult to handle. A common method to facilitate their removal is to add an aqueous solution of Rochelle's salt (potassium sodium tartrate), which chelates the aluminum salts and allows for a clean separation of the organic and aqueous layers.[10][13]

Troubleshooting and Scientific Integrity

-

Over-reduction: The most common side reaction is the over-reduction to the corresponding alcohol. This is almost always due to the reaction temperature rising above -70°C. Ensure a well-maintained cold bath and slow, dropwise addition of the DIBAL-H solution.[11]

-

Racemization: α-Amino aldehydes are susceptible to racemization via enolization, especially under basic or acidic conditions or upon purification by silica gel chromatography.[14][15][16] It is therefore advisable to use the crude aldehyde directly in the next step if possible, or to use a minimally acidic work-up and rapid purification.

-

DIBAL-H Quality: The titer of the DIBAL-H solution should be known, as it can degrade over time with exposure to air and moisture.[17]

Experimental Protocol: DIBAL-H Reduction to the Aldehyde

-

Reaction Setup: Dissolve the Boc-L-phenylalanine Weinreb amide (1.0 eq) in anhydrous toluene or DCM in a flame-dried flask under an inert atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.

-

DIBAL-H Addition: Add a solution of DIBAL-H (1.0 M in hexanes, 1.1-1.2 eq) dropwise via syringe or cannula over 30-45 minutes, ensuring the internal temperature does not exceed -70°C.

-

Reaction Monitoring: Stir the reaction mixture at -78°C for 1-2 hours. The reaction progress can be monitored by TLC, but care must be taken to quench the TLC sample appropriately (e.g., in a vial with a small amount of methanol and ethyl acetate) before spotting.

-

Quenching and Work-up:

-

While maintaining the temperature at -78°C, slowly add methanol to quench the excess DIBAL-H.

-

Allow the reaction to warm to room temperature, and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form (this may take several hours).

-

Separate the layers and extract the aqueous layer with ethyl acetate or DCM (3x).

-

-

Purification:

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature (<30°C).

-

The resulting crude aldehyde, often a colorless oil, should be used immediately or stored under an inert atmosphere at low temperature. If purification is necessary, rapid flash chromatography on silica gel with a non-polar eluent system can be performed, but be aware of the risk of decomposition and racemization.[14]

-

| Parameter | Value |

| Starting Material | Boc-L-Phenylalanine Weinreb Amide |

| Key Reagent | Diisobutylaluminium hydride (DIBAL-H) |

| Critical Condition | -78°C |

| Typical Yield | 70-85% (crude) |

| Key Challenge | Preventing over-reduction and racemization |

Table 3: Summary of the DIBAL-H Reduction.

Characterization Data

Accurate characterization of the intermediates and the final product is essential for confirming the success of the synthesis.

-

Boc-L-Phenylalanine:

-

¹H NMR (CDCl₃): δ ~7.30 (m, 5H, Ar-H), 5.0 (d, 1H, NH), 4.6 (m, 1H, α-CH), 3.1 (m, 2H, β-CH₂), 1.4 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃): δ ~175 (C=O, acid), 155 (C=O, Boc), 136 (Ar-C), 129, 128, 127 (Ar-CH), 80 (C(CH₃)₃), 54 (α-CH), 38 (β-CH₂), 28 (C(CH₃)₃).

-

-

This compound (Expected):

-

¹H NMR (CDCl₃): δ ~9.6 (s, 1H, CHO), 7.30 (m, 5H, Ar-H), 5.3 (br s, 1H, NH), 4.8 (m, 1H, α-CH), 3.0 (m, 2H, β-CH₂), 1.4 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃): δ ~200 (CHO), 155 (C=O, Boc), 140 (Ar-C), 129, 128, 126 (Ar-CH), 80 (C(CH₃)₃), 58 (α-CH), 50 (β-CH₂), 28 (C(CH₃)₃).

-

IR (neat): ν ~3350 (N-H), 2970, 2930 (C-H), 1720 (C=O, aldehyde), 1690 (C=O, Boc), 1505, 1365 cm⁻¹.

-

Conclusion

The synthesis of this compound from L-phenylalanine is a robust and reliable process that provides access to a valuable chiral building block for drug discovery and organic synthesis. Success hinges on careful control of reaction conditions, particularly during the DIBAL-H reduction step, and an understanding of the potential for racemization of the final aldehyde product. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this important synthetic intermediate.

References

- Work-up for DIBAL-H reduction (ester-alcohol)? (2018).

- DIBAL-H Reduction. Organic-Synthesis.com. [Link]

- Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. (2004). The Journal of Organic Chemistry. [Link]

- Ito, A., Takahashi, R., & Baba, Y. (1975). A New Method to synthesize α-Aminoaldehydes.Chemical & Pharmaceutical Bulletin, 23(12), 3081-3087. [Link]

- Scheeff, S. (2024). Deracemisation lead to enriched alpha Amino Aldehydes.Vapourtec.com. [Link]

- Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (2024). Journal of Biomolecular NMR. [Link]

- Pugniere, M., San Juan, C., & Previero, A. (1985). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents.Biotechnology Letters, 7(1), 31-36. [Link]

- Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide.Der Pharma Chemica, 3(3), 174-188. [Link]

- Reiss, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.Master Organic Chemistry. [Link]

- Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. (2017). Organic Syntheses, 94, 358-371. [Link]

- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (2021). Royal Society of Chemistry. [Link]

- Nicewicz, D. A., & Macmillan, D. W. C. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism.Journal of the American Chemical Society, 135(30), 10954–10957. [Link]

- I'm having trouble with this reduction. (2023). Reddit. [Link]

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

- Cold DIBAl-H reduction help. (2011). Reddit. [Link]

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). Molecules. [Link]

- Synthesis of (L) Coupling of Phenylalanine. PrepChem.com. [Link]

- Dibal-H reduction: is it the reagent or the reaction? (2020). Reddit. [Link]

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). Tetrahedron Letters. [Link]

- Recrystallization solvent for boc-L-Phenylalanine. (2019). Reddit. [Link]

- Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. (2019). Tetrahedron. [Link]

- Recent development of peptide coupling reagents in organic synthesis. (2000). Tetrahedron. [Link]

- Boc-L-phenylalanine methyl ester. PubChem. [Link]

- N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine.Organic Syntheses. [Link]

- DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. (2021). Organic & Biomolecular Chemistry. [Link]

- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2005). Organic & Biomolecular Chemistry. [Link]

- Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (2010). Rasayan Journal of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. reddit.com [reddit.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (Open Access) A New Method to synthesize α-Aminoaldehydes (1975) | Akira Ito | 101 Citations [scispace.com]

- 16. Deracemisation lead to enriched alpha Amino Aldehydes | Stephan Scheeff [me.organicchemistry.eu]

- 17. reddit.com [reddit.com]

Chiral Pool Synthesis of Boc-Protected β-Amino Aldehydes: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the chiral pool synthesis of Boc-protected β-amino aldehydes, critical building blocks in modern drug discovery and development. Recognizing the inherent instability and propensity for epimerization of this class of compounds, this document focuses on robust and stereochemically reliable synthetic strategies originating from readily available α-amino acids. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-tested protocols, and address the critical aspects of reaction control and product analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the chiral pool for the efficient and enantiopure synthesis of these valuable synthetic intermediates.

Introduction: The Strategic Importance of Boc-Protected β-Amino Aldehydes

Chiral β-amino aldehydes are highly sought-after intermediates in organic synthesis, primarily due to the versatile reactivity of the aldehyde functional group which allows for a myriad of subsequent transformations.[] Their N-protected forms, particularly with the tert-butyloxycarbonyl (Boc) group, offer a stable yet readily cleavable masking of the amine functionality, rendering them ideal for multi-step synthetic sequences.[2] The Boc group's stability under a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions, provides the necessary orthogonality for complex molecule construction.[2]

These chiral synthons are pivotal in the synthesis of a diverse array of biologically active molecules, including peptide mimics, protease inhibitors, and various heterocyclic scaffolds that form the core of many pharmaceuticals.[3] The synthesis of enantiomerically pure β-amino aldehydes is therefore a topic of significant interest. The chiral pool approach, which utilizes readily available, enantiopure starting materials from nature, such as amino acids, represents one of the most efficient and cost-effective strategies to access these valuable building blocks.[4][5]

This guide will focus on the practical aspects of synthesizing Boc-protected β-amino aldehydes from the chiral pool, with a strong emphasis on α-amino acids as the primary starting materials.

Synthetic Strategies from the α-Amino Acid Chiral Pool

The most common and reliable strategy for the synthesis of Boc-protected β-amino aldehydes from the chiral pool involves a two-step sequence starting from a Boc-protected α-amino acid:

-

Reduction of the Carboxylic Acid to the Corresponding β-Amino Alcohol: This transformation is a critical step that sets the stage for the final oxidation.

-

Oxidation of the β-Amino Alcohol to the β-Amino Aldehyde: This step is often the most challenging due to the risk of over-oxidation and epimerization.

An alternative and often preferred one-pot strategy involves the formation of a Weinreb amide followed by its reduction.

Two-Step Approach: Reduction Followed by Oxidation

This classical approach offers flexibility in the choice of reagents for each step and is widely applicable to a range of α-amino acid starting materials.

The reduction of the carboxylic acid moiety of a Boc-protected α-amino acid to the corresponding primary alcohol can be achieved using several reducing agents. A common method involves the formation of a mixed anhydride followed by reduction with sodium borohydride (NaBH₄). This method is generally high-yielding and proceeds with retention of stereochemistry.

Experimental Protocol 1: Synthesis of Boc-L-Phenylalaninol from Boc-L-Phenylalanine

-

Reaction Setup: To a solution of Boc-L-phenylalanine (10.0 g, 37.8 mmol) in dry tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere, add triethylamine (Et₃N) (5.8 mL, 41.6 mmol) and cool the mixture to 0 °C.

-

Mixed Anhydride Formation: Slowly add isobutyl chloroformate (5.4 mL, 41.6 mmol) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting suspension at 0 °C for 30 minutes.

-

Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄) (2.86 g, 75.6 mmol) in water (50 mL). Add this solution dropwise to the reaction mixture at 0 °C.

-

Work-up: After stirring for 2 hours at room temperature, dilute the reaction with water and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure to yield Boc-L-phenylalaninol as a white solid. Further purification can be achieved by recrystallization from ethyl acetate/hexanes.

This is a critical and often challenging step. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid and to minimize epimerization of the α-stereocenter. Milder oxidation conditions are paramount.

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin oxidation is a highly effective and mild method for converting primary alcohols to aldehydes.[5][6][7] It operates under neutral conditions and at room temperature, which helps to preserve the stereochemical integrity of the adjacent chiral center.[8]

Experimental Protocol 2: Dess-Martin Oxidation of Boc-L-Phenylalaninol

-

Reaction Setup: To a solution of Boc-L-phenylalaninol (5.0 g, 19.9 mmol) in dichloromethane (CH₂Cl₂, 100 mL) at room temperature, add Dess-Martin periodinane (10.1 g, 23.9 mmol) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[9]

-

Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution (100 mL). Stir vigorously until the organic layer becomes clear.

-

Extraction and Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure at low temperature (< 30 °C) to afford the crude Boc-L-phenylalaninal. The product is often used immediately in the next step without further purification due to its instability.

Table 1: Comparison of Common Oxidation Methods for Boc-β-Amino Alcohols

| Oxidant | Typical Conditions | Advantages | Disadvantages |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, high-yielding, minimal epimerization, broad functional group tolerance.[6][8] | Reagent can be explosive under certain conditions, stoichiometric amounts of waste. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | High yields, mild conditions. | Requires cryogenic temperatures, unpleasant odor of dimethyl sulfide byproduct. |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Readily available, simple to perform. | Chromium-based reagent (toxic), can be acidic leading to Boc deprotection or epimerization. |

The Weinreb Amide Approach

A more direct and often higher-yielding approach involves the conversion of the Boc-α-amino acid to its corresponding N-methoxy-N-methylamide (Weinreb amide), followed by reduction with a mild hydride source like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄).[3][4] The tetrahedral intermediate formed during the reduction of a Weinreb amide is stable at low temperatures, preventing over-reduction to the alcohol and affording the aldehyde upon acidic work-up.[4] This method is particularly advantageous for large-scale synthesis.[10]

Experimental Protocol 3: Synthesis of Boc-L-Leucinal via a Weinreb Amide

-

Weinreb Amide Formation: To a solution of Boc-L-leucine (10.0 g, 43.2 mmol), N,O-dimethylhydroxylamine hydrochloride (4.64 g, 47.5 mmol), and N-methylmorpholine (14.3 mL, 130 mmol) in dichloromethane (200 mL) at 0 °C, add propylphosphonic anhydride (T3P®, 50 wt% in ethyl acetate, 38.4 mL, 64.8 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to obtain the crude Boc-L-leucine Weinreb amide.

-

Reduction: Dissolve the crude Weinreb amide in dry THF (150 mL) and cool to -78 °C under a nitrogen atmosphere. Add DIBAL-H (1.0 M in hexanes, 52 mL, 52 mmol) dropwise. Stir at -78 °C for 1 hour.

-

Quenching and Purification: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield Boc-L-leucinal.

The Critical Challenge: Epimerization

A significant challenge in the synthesis and handling of α-amino aldehydes is their propensity to undergo epimerization at the α-carbon.[10][11] This loss of stereochemical integrity is a major concern, particularly in the synthesis of pharmaceuticals where a single enantiomer is required.

The mechanism of epimerization typically involves the deprotonation of the α-proton to form an enolate, which is achiral. Subsequent reprotonation can occur from either face, leading to a racemic or epimeric mixture. This process is often catalyzed by both acids and bases.

Strategies to Mitigate Epimerization:

-

Mild Reaction Conditions: Employing mild and, ideally, neutral reaction conditions is crucial. The Dess-Martin oxidation is favored for this reason.[8]

-

Low Temperatures: Performing reactions and work-ups at low temperatures can significantly slow down the rate of enolization and subsequent epimerization.

-

Avoidance of Strong Bases and Acids: Exposure to strong acids or bases, even during work-up and purification, should be minimized. The use of buffers can be beneficial.[6]

-

Immediate Use: Due to their inherent instability, it is often best to use the synthesized Boc-β-amino aldehydes immediately in the subsequent reaction without purification by chromatography.

-

Purification with Care: If purification is necessary, flash chromatography on silica gel should be performed quickly and with neutral solvent systems. Some protocols recommend deactivating the silica gel with triethylamine.

Analytical Methods for Characterization and Enantiomeric Purity Determination

Thorough characterization of the synthesized Boc-protected β-amino aldehydes is essential to confirm their identity and, most importantly, their enantiomeric purity.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The aldehyde proton typically appears as a characteristic singlet or triplet between δ 9.5 and 9.8 ppm. The Boc group protons are observed as a singlet around δ 1.4 ppm.

-

¹³C NMR Spectroscopy: The aldehyde carbonyl carbon resonates in the range of δ 200-205 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band for the aldehyde C=O stretch is typically observed around 1720-1740 cm⁻¹.

Determination of Enantiomeric Excess (ee)

Confirming the enantiomeric purity of the final product is paramount. Several methods can be employed:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most reliable methods for determining enantiomeric excess. Chiral stationary phases, such as those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC T), are effective for the separation of N-protected amino acid derivatives.[12]

-

NMR Spectroscopy with Chiral Derivatizing Agents: The aldehyde can be reacted with a chiral amine or alcohol to form diastereomeric imines or acetals, respectively. The ratio of these diastereomers, which can be determined by integrating their distinct signals in the ¹H or ¹⁹F NMR spectrum, corresponds to the enantiomeric ratio of the original aldehyde.[13][14]

-

NMR Spectroscopy with Chiral Solvating Agents (CSAs): Chiral solvating agents, such as chiral metal complexes, can be added to the NMR sample, leading to the formation of transient diastereomeric complexes that exhibit separate signals for the two enantiomers.[15]

Conclusion

The chiral pool synthesis of Boc-protected β-amino aldehydes from α-amino acids is a powerful and efficient strategy for accessing these valuable synthetic intermediates. The choice between a two-step reduction-oxidation sequence and the more direct Weinreb amide approach will depend on the specific substrate, scale, and available resources. Success in this endeavor hinges on a careful selection of reagents and reaction conditions to mitigate the pervasive issue of epimerization. By employing the mild protocols and rigorous analytical techniques outlined in this guide, researchers can confidently and reliably synthesize these crucial building blocks for the advancement of their drug discovery and development programs.

References

- Mann, A., et al. (2005). Parallel Synthesis of Aldehydes and Ketones Facilitated by a New Solid-Phase Weinreb Amide. Journal of Combinatorial Chemistry, 7(4), 567-575.

- Chi, Y., Peelen, T. J., & Gellman, S. H. (2005). A Rapid 1H NMR Assay for Enantiomeric Excess of α-Substituted Aldehydes. Organic Letters, 7(16), 3469-3472.

- Bull, S. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 748-752.

- Fehrentz, J. A., et al. (2006). The epimerization of peptide aldehydes--a systematic study. Journal of Peptide Science, 12(11), 724-730.

- Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).

- Kim, D., & Lee, D. (2016). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron, 72(33), 5035-5040.

- Fehrentz, J. A., et al. (2004). Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support. Tetrahedron Letters, 45(24), 4647-4649.

- Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188.

- Wikipedia. Dess–Martin oxidation.

- Chemistry Steps. Dess–Martin periodinane (DMP) oxidation.

- Ningbo Inno Pharmchem Co., Ltd. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis.

- Boto, A., et al. (2012). Preparation of modified peptides: direct conversion of α-amino acids into β-amino aldehydes. Organic & Biomolecular Chemistry, 10(22), 4448-4461.

- Fehrentz, J. A., et al. (2006). The epimerization of peptide aldehydes—a systematic study. Request PDF.

- Zhang, X., et al. (2022). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. Frontiers in Bioengineering and Biotechnology, 10.

- Hamase, K., et al. (2016). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Analytical Sciences, 32(8), 859-864.

- Cossu, S., et al. (2000). ChemInform Abstract: Addition of Allyltrichlorostannanes to Aldehydes: Application in the Synthesis of 4-N-Boc-amino-3-hydroxy Ketones. Request PDF.

- Cameron, L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(52), 13214-13220.

- Kumar, A., et al. (2018). Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. Journal of the American Chemical Society, 140(30), 9553-9560.

- Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).

- Chemistry LibreTexts. 4.1.3: Preparing Aldehydes and Ketones.

- Kent, S. B. H., et al. (2002). Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis. Request PDF.

- Yamin, B. M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6667.

- Uchida, K., et al. (2013). Aldehyde stress-mediated novel modification of proteins: epimerization of the N-terminal amino acid. Chemical Research in Toxicology, 27(1), 129-136.

- Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4153-4159.

Sources

- 2. A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. The epimerization of peptide aldehydes--a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for Boc-(S)-3-Amino-3-phenylpropanal (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Boc-(S)-3-Amino-3-phenylpropanal

This guide provides a detailed analysis of the expected spectroscopic data for this compound, a critical chiral building block in synthetic organic chemistry and drug development. Given the limited availability of published experimental spectra for this specific aldehyde, this document leverages data from structurally related analogs and foundational spectroscopic principles to provide a robust predictive framework for researchers.

Introduction: The Significance of a Chiral Aldehyde

This compound (CAS No: 135865-78-0) is a valuable synthetic intermediate, notably utilized in the synthesis of pharmaceuticals such as the HIV entry inhibitor, Maraviroc.[1] Its structure combines a reactive aldehyde functionality with a stereocenter, making it a powerful synthon for introducing chirality into target molecules. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions.[2]

Accurate spectroscopic characterization is paramount to verify the identity, purity, and structural integrity of such a crucial intermediate. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aldehyde, the phenyl ring, the methine and methylene protons of the propanal backbone, and the bulky Boc protecting group. The analysis below is based on a standard deuterated chloroform (CDCl₃) solvent, though shifts can vary with solvent choice.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~9.7 | Triplet (t) | 1H | -CHO | The aldehyde proton is highly deshielded. In the related 3-phenylpropanal, this proton appears around 9.8 ppm.[3] It is expected to be a triplet due to coupling with the adjacent CH₂ group. |

| 7.20 - 7.40 | Multiplet (m) | 5H | Aromatic (C₆H₅) | Protons on the phenyl ring typically resonate in this region. |

| ~5.5 | Broad Singlet (br s) | 1H | -NH- | The carbamate proton signal is often broad and its chemical shift is concentration-dependent. |

| ~5.2 | Multiplet (m) | 1H | CH-NHBoc | This methine proton is coupled to the adjacent CH₂ group and the NH proton. Its position is influenced by the adjacent phenyl and amino groups. |

| ~2.9 | Multiplet (m) | 2H | -CH₂-CHO | These diastereotopic methylene protons are coupled to both the aldehyde proton and the chiral methine proton, leading to a complex multiplet. |

| 1.45 | Singlet (s) | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet in a shielded region of the spectrum.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule and offer valuable information about their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Predicted δ (ppm) | Carbon Assignment | Rationale and Comparative Insights |

| ~201 | -CHO | The aldehyde carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum. For 3-phenylpropanal, this carbon is at 201.5 ppm.[5] |

| ~155 | -C=O (Boc) | The carbamate carbonyl carbon is also deshielded, but less so than the aldehyde. N-Boc protected amino acids typically show this signal around 155 ppm.[6] |

| ~140 | Aromatic C (quaternary) | The ipso-carbon of the phenyl ring attached to the propanal chain. |

| ~129 | Aromatic CH | Phenyl carbons. |

| ~128 | Aromatic CH | Phenyl carbons. |

| ~126 | Aromatic CH | Phenyl carbons. |

| ~80 | -C(CH₃)₃ (quaternary) | The quaternary carbon of the Boc group.[6] |

| ~51 | CH-NHBoc | The chiral methine carbon attached to the nitrogen and phenyl group. |

| ~45 | -CH₂-CHO | The methylene carbon adjacent to the aldehyde. In 3-phenylpropanal, this carbon appears at 45.15 ppm.[5] |

| ~28 | -C(CH₃)₃ | The three equivalent methyl carbons of the Boc group give a strong signal in the aliphatic region.[6] |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the key functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the aldehyde, the carbamate, and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| ~3340 | N-H Stretch | Carbamate (N-H) | The N-H bond of the Boc group will give a moderate absorption in this region. |

| 3030-3080 | C-H Stretch | Aromatic (sp² C-H) | Characteristic stretching vibrations for the phenyl group. |

| 2975, 2870 | C-H Stretch | Aliphatic (sp³ C-H) | Asymmetric and symmetric stretches for the propanal backbone and Boc group methyls. |

| ~2720, ~2820 | C-H Stretch | Aldehyde (Fermi Doublet) | A pair of weak to medium bands characteristic of the C-H stretch of an aldehyde group. |

| ~1715 | C=O Stretch | Aldehyde (-CHO) | A strong, sharp absorption for the aldehyde carbonyl. |

| ~1685 | C=O Stretch | Carbamate (-NH-C=O) | The carbamate carbonyl stretch, often referred to as the "Amide I" band, is also a very strong absorption.[7] |

| 1495-1600 | C=C Stretch | Aromatic Ring | Several bands of varying intensity corresponding to the carbon-carbon stretching within the phenyl ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (C₁₄H₁₉NO₃), the expected molecular weight is 249.31 g/mol .[8]

Expected Observations in Electrospray Ionization (ESI-MS):

-

[M+H]⁺: 250.14

-

[M+Na]⁺: 272.12

Predicted Fragmentation Pathway: The Boc group is notoriously labile in the mass spectrometer. The primary fragmentation pathway is expected to involve the loss of components of this protecting group.

Caption: Predicted ESI-MS fragmentation of this compound.

The most prominent fragment would likely arise from the loss of the entire Boc group (101 Da) or the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which can then readily lose CO₂.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-32.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: -10 to 220 ppm.

-

FT-IR Spectroscopy Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

-

Mass Spectrometry Acquisition

-

Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to the µg/mL or ng/mL range for infusion.

-

Parameters (Positive Ion Mode):

-

Ionization Source: ESI+.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Set to instrument-specific optimal pressure.

-

Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 8 L/min, 300 °C).

-

Mass Range: m/z 50 - 500.

-

Caption: General workflow for the spectroscopic characterization of a synthetic compound.

Conclusion

This guide establishes a comprehensive spectroscopic profile for this compound based on predictive analysis and data from analogous structures. The provided tables of expected chemical shifts and absorption frequencies, along with the detailed experimental protocols, offer a robust framework for any researcher or drug development professional working with this important chiral intermediate. Adherence to these analytical methodologies will ensure confident structural verification and quality control, which are essential for its successful application in complex synthetic pathways.

References

- PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.

- The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI).

- Cenmed Enterprises. (n.d.). This compound (C007B-056869).

- PubChem. (n.d.). Boc-L-phenylalanine methyl ester.

- PubChem. (n.d.). Boc-D-phenylalanine.

- ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716).

- NIST. (n.d.). 3-Phenylpropanol.

- Apicule. (n.d.). This compound (CAS No: 135865-78-0) API Intermediate Manufacturers.

- PubChem. (n.d.). Benzenepropanal.

- PubChem. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoic acid.

- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.

- Digital Commons at Buffalo State. (2021). Synthesis of Library of N-t-boc Amino ester.

- Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.

- Cusabio. (n.d.). Boc-(S)-3-Amino-3-(3-nitro-phenyl)-propionicacid.

- ResearchGate. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy.

- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- NIST. (n.d.). 3-Phenylpropanol.

Sources

- 1. apicule.com [apicule.com]

- 2. chempep.com [chempep.com]

- 3. hmdb.ca [hmdb.ca]

- 4. rsc.org [rsc.org]

- 5. Benzenepropanal | C9H10O | CID 7707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 135865-78-0|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to (S)-tert-butyl 3-oxo-1-phenylpropylcarbamate (CAS 135865-78-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-tert-butyl 3-oxo-1-phenylpropylcarbamate, identified by CAS number 135865-78-0, is a chiral building block of significant interest in pharmaceutical synthesis. Its primary prominence lies in its role as a key intermediate in the manufacture of Maraviroc, a notable antiretroviral agent. This guide provides a comprehensive overview of its chemical properties, safe handling procedures, and its critical application in the synthesis of this vital therapeutic. The information herein is curated to empower researchers and drug development professionals with the technical insights necessary for its effective and safe utilization in a laboratory and process development setting.

Chemical Identity and Physicochemical Properties

(S)-tert-butyl 3-oxo-1-phenylpropylcarbamate is also known by several synonyms, including Boc-(S)-3-Amino-3-phenylpropanal and N-Boc-(3S)-3-phenyl-3-aminopropionaldehyde.[1] Its chemical structure features a phenyl group and a Boc-protected amine on a propyl chain with a terminal aldehyde, conferring upon it specific reactivity that is crucial for its synthetic applications.

Table 1: Physicochemical Properties of CAS 135865-78-0

| Property | Value | Source(s) |

| CAS Number | 135865-78-0 | [1][2] |

| Molecular Formula | C₁₄H₁₉NO₃ | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| Appearance | White to off-white powder/solid | N/A |

| Melting Point | 88-89 °C | N/A |

| Boiling Point | 371.9 °C (Predicted) | N/A |

| Density | 1.075 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | N/A |

| Storage | Inert atmosphere, store in freezer, under -20°C | [3] |

Handling, Storage, and Safety Precautions

Hazard Identification

Based on available data, this compound is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

For optimal stability, (S)-tert-butyl 3-oxo-1-phenylpropylcarbamate should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3] Long-term storage in a freezer at temperatures of -20°C or lower is recommended to prevent degradation.[3]

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Role in the Synthesis of Maraviroc: A Mechanistic Overview

The primary application of (S)-tert-butyl 3-oxo-1-phenylpropylcarbamate is as a crucial building block in the synthesis of Maraviroc, a CCR5 receptor antagonist used in the treatment of HIV. The key synthetic transformation involving this intermediate is a reductive amination reaction.